molecular formula C5H7N3OS B15301815 1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one

1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one

Cat. No.: B15301815
M. Wt: 157.20 g/mol
InChI Key: OALVQZQHXJGWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The presence of a sulfanyl group and a methyl group on the triazole ring further defines its structure

Properties

Molecular Formula

C5H7N3OS

Molecular Weight

157.20 g/mol

IUPAC Name

1-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethanone

InChI

InChI=1S/C5H7N3OS/c1-3(9)4-6-7-5(10)8(4)2/h1-2H3,(H,7,10)

InChI Key

OALVQZQHXJGWQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NNC(=S)N1C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate. The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is typically heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.

    Industry: It may be used in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one involves its interaction with molecular targets in biological systems. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, affecting their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one can be compared with other similar compounds, such as:

    4-methyl-4H-1,2,4-triazole-3-thiol: Lacks the ethanone group but shares the triazole and sulfanyl functionalities.

    4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl sulfanyl compounds: Contain a pyridine ring instead of the ethanone group.

    4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl sulfanyl compounds: Contain a phenyl group instead of the ethanone group. These compounds highlight the versatility of the triazole ring system and the impact of different substituents on their properties and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.